![molecular formula C15H14BrN5 B6439439 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline CAS No. 2549055-18-5](/img/structure/B6439439.png)
6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline has been studied for its potential applications in scientific research, particularly its ability to inhibit the enzyme DPP2. DPP2 is an enzyme involved in the breakdown of certain proteins, and its inhibition can lead to a variety of physiological effects. This compound has been found to be a potent and selective DPP2 inhibitor, and its ability to inhibit DPP2 has been explored for its potential use in the treatment of certain diseases.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Advantages and Limitations for Lab Experiments
6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline has several advantages for use in laboratory experiments. First, it is a potent and selective DPP2 inhibitor, making it useful for studying the effects of DPP2 inhibition. Second, it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, making it difficult to predict the effects of its inhibition on specific substrates. Additionally, it is not approved for use in humans, so its potential use in clinical trials is limited.
Future Directions
There are several potential future directions for 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline. First, further research is needed to understand its mechanism of action and to identify potential substrates that can be targeted by its inhibition. Second, further studies are needed to explore its potential use in the treatment of diseases, such as cancer and diabetes. Finally, further research is needed to explore the potential side effects of this compound and to identify potential drug interactions.
Synthesis Methods
6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is synthesized through a multi-step process. First, a 4-chloro-2-methylquinazoline is synthesized from 1-methyl-4-chloro-2-nitrobenzene and ethylenediamine. Second, the 4-chloro-2-methylquinazoline is converted to the 6-bromo-2-methylquinazoline derivative using a bromination reaction. Finally, the 6-bromo-2-methylquinazoline is reacted with 3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl to form the desired this compound.
Safety and Hazards
properties
IUPAC Name |
6-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5/c16-13-1-2-14-12(5-13)6-18-15(19-14)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAXGOANFUARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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